4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol
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Overview
Description
4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole moiety and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a benzene derivative containing hydroxyl groups. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
4-hydroxybenzene-1,3-diol: A benzene derivative with hydroxyl groups, similar to the benzene moiety in the compound of interest.
Uniqueness
4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol is unique due to its combination of a pyrazole moiety and a benzene ring with hydroxyl groups. This structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-[[(1,4-dimethylpyrazol-3-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H15N3O2/c1-8-7-15(2)14-12(8)13-6-9-3-4-10(16)5-11(9)17/h3-5,7,16-17H,6H2,1-2H3,(H,13,14) |
InChI Key |
UTBMTRKZCBKQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
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